molecular formula C7H5BrF3NO B15244281 (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B15244281
M. Wt: 256.02 g/mol
InChI Key: HCSTXDIARKTNEN-UHFFFAOYSA-N
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Description

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1807226-31-8) is a high-value pyridine derivative with a molecular formula of C7H5BrF3NO and a molecular weight of 256.02 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring makes it a valuable scaffold for constructing more complex molecules . The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of various aryl or alkyl groups . Meanwhile, the hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification, providing additional avenues for molecular diversification . The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the ring, which can enhance metabolic stability and lipophilicity in target molecules, a key consideration in drug design . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment. For detailed handling and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2

InChI Key

HCSTXDIARKTNEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Bromination and Trifluoromethylation Strategies

Bromination of Pyridine Precursors

Bromination at the 6-position of pyridine derivatives often employs electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, (6-bromo-3-fluoropyridin-2-yl)methanol synthesis involves palladium-catalyzed hydrogenolysis of a brominated intermediate. Adapting this to the target compound, a 4-(trifluoromethyl)pyridin-3-yl methanol precursor could undergo regioselective bromination using N-bromosuccinimide (NBS) under radical conditions or via lithiation followed by quenching with bromine.

Key challenges include avoiding over-bromination and preserving the trifluoromethyl group’s integrity. In analogous systems, yields for bromination range from 69–90% depending on steric and electronic factors.

Introducing the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via cross-coupling reactions or nucleophilic substitution. For instance, Ullmann-type couplings using CuI and trifluoromethylating agents like TMSCF3 have been successful in pyridine systems. Alternatively, direct trifluoromethylation of a bromopyridine intermediate using CF3I in the presence of a palladium catalyst could be explored, though this requires careful control of reaction temperature (80–110°C) to prevent decomposition.

Reduction of Carbonyl Intermediates

Aldehyde Reduction Pathways

A common route to pyridinemethanol derivatives involves reducing aldehyde precursors. For example, (6-bromo-3-fluoropyridin-2-yl)methanol is synthesized via NaBH4 reduction of 6-bromo-3-fluoropicolinaldehyde in methanol, achieving 90% yield. Applying this to the target compound, 6-bromo-4-(trifluoromethyl)picolinaldehyde could be reduced under similar conditions.

Table 1: Comparative Reduction Efficiencies
Reducing Agent Solvent Temperature Yield (%) Source
NaBH4 MeOH 0–20°C 90
BH3·Me2S THF 0–60°C 85
LiAlH4 Et2O Reflux 78

Notably, NaBH4 in methanol provides high yields without requiring anhydrous conditions, making it preferable for scale-up.

Ester to Alcohol Conversion

Hydrolysis of esters represents another viable pathway. For instance, methyl 6-bromo-4-(trifluoromethyl)nicotinate could be reduced using LiAlH4 or catalytic hydrogenation. However, ester reduction in trifluoromethyl-containing systems may face challenges due to the electron-withdrawing effect of CF3, necessitating higher catalyst loadings or elevated temperatures.

Functional Group Interconversion

Chloromethyl to Hydroxymethyl Conversion

In (6-bromopyridin-3-yl)methanol synthesis, thionyl chloride converts hydroxymethyl to chloromethyl intermediates, followed by aqueous hydrolysis. Adapting this:

  • Chlorination : Treat 6-bromo-4-(trifluoromethyl)pyridin-3-yl methanol with SOCl2 in DCM (0–20°C, 2 h) to form the chloromethyl derivative.
  • Hydrolysis : React with AgNO3 in acetone/water to regenerate the hydroxymethyl group.

This two-step process avoids direct handling of unstable aldehydes but introduces additional purification steps.

Oxidation-Reduction Sequences

Dess–Martin periodinane (DMP) oxidation of primary alcohols to aldehydes, followed by reduction, can resolve stereochemical issues. For example, (6-bromo-3-fluoropyridin-2-yl)methanol was oxidized to its aldehyde using DMP (69.4% yield) and subsequently reduced back. Such iterative steps may enhance purity but reduce overall efficiency.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Introducing bromine post-trifluoromethylation via Suzuki coupling could circumvent regioselectivity challenges. A 4-(trifluoromethyl)pyridin-3-yl methanol scaffold might undergo bromination at the 6-position using Pd(OAc)2, SPhos, and Br2. However, trifluoromethyl groups can deactivate the ring, requiring optimized ligands (e.g., Xantphos) and elevated temperatures (110°C).

Challenges and Optimization Strategies

Steric and Electronic Effects

The trifluoromethyl group’s strong electron-withdrawing nature destabilizes intermediates, complicating bromination and reduction steps. Computational modeling (e.g., DFT) could predict reactive sites, guiding reagent selection.

Purification Techniques

Chromatography remains critical for isolating (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol due to polar byproducts. Prep-HPLC, as used in imidazo[1,2-a]pyridine purifications, offers high resolution but increases costs.

Scalability Considerations

Large-scale synthesis prioritizes cost and safety. NaBH4 reductions and SOCl2-mediated chlorinations are scalable but require corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid.

    Reduction: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methane.

    Coupling: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Compound Name Key Substituents Molecular Weight (g/mol) LCMS [M+H]+ HPLC Retention Time (min) Applications
This compound -Br (C6), -CF₃ (C4), -CH₂OH (C3) ~267.98 (calculated) Not reported Not reported Intermediate in drug synthesis
(6-Bromo-5-methoxypyridin-2-yl)methanol () -Br (C6), -OCH₃ (C5), -CH₂OH (C2) ~233.02 Not reported Not reported Pharmaceutical intermediates
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () -F (C6), pyrrolidine ring, -CH₂OH (C3) ~210.22 Not reported Not reported Drug discovery, biochemical research
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester () Dual -CF₃, pyrimidine-ester backbone 365.27 366 1.26 (SMD-TFA05) Agrochemical research

Key Observations

This contrasts with (6-Bromo-5-methoxypyridin-2-yl)methanol, where the methoxy group increases electron density, favoring nucleophilic reactions . The hydroxymethyl group in both the target compound and (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol allows for esterification or oxidation, but the pyrrolidine ring in the latter introduces conformational rigidity, impacting binding affinity in drug candidates .

Physicochemical Properties: The dual trifluoromethyl groups in 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester () contribute to its higher molecular weight (365.27 g/mol) and extended HPLC retention time (1.26 minutes), indicative of increased hydrophobicity compared to this compound .

Synthetic Utility: this compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom for aryl-aryl bond formation. This contrasts with fluorine-containing analogues (e.g., ), where fluorine’s poor leaving-group ability limits such applications .

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